Strevertene A

Description

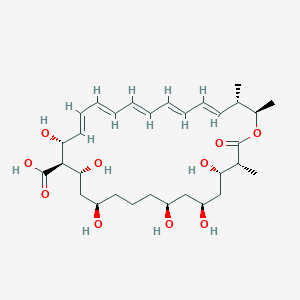

Strevertene A is a natural product found in Streptomyces abikoensis, Streptomyces, and Streptomyces olivoreticuli with data available.

Properties

Molecular Formula |

C31H48O10 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |

InChI |

InChI=1S/C31H48O10/c1-20-13-10-8-6-4-5-7-9-11-16-26(35)29(30(38)39)28(37)18-24(33)15-12-14-23(32)17-25(34)19-27(36)21(2)31(40)41-22(20)3/h4-11,13,16,20-29,32-37H,12,14-15,17-19H2,1-3H3,(H,38,39)/b5-4+,8-6+,9-7+,13-10+,16-11+/t20-,21+,22+,23-,24+,25-,26+,27-,28+,29-/m0/s1 |

InChI Key |

ALFUZUYJAXAEKE-XZPMJXFYSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/[C@H]([C@@H]([C@@H](C[C@@H](CCC[C@@H](C[C@@H](C[C@@H]([C@H](C(=O)O[C@@H]1C)C)O)O)O)O)O)C(=O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O |

Synonyms |

strevertene A |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Pharmacological Properties and Toxicity Profile of Strevertene A

Executive Summary

Strevertene A is a pentaene macrolide antibiotic (C₃₁H₄₈O₁₀) isolated from various Streptomyces species, including S. psammoticus and Streptoverticillium sp. LL-30F848.[1][2][3] Distinguished by its conjugated pentaene chromophore and the absence of aminoglycoside moieties common to other polyenes (e.g., nystatin), Strevertene A exhibits potent broad-spectrum antifungal activity.[1] However, its development as a therapeutic agent is critically constrained by its cytolytic toxicity profile , specifically its propensity for mammalian membrane disruption (hemolysis).[1]

This guide provides a rigorous analysis of Strevertene A’s pharmacodynamics, structural determinants of toxicity, and the experimental frameworks required to validate its safety margin (Therapeutic Index).

Chemical and Physical Identity

Strevertene A belongs to the polyene macrolide class but possesses unique structural features that influence its solubility and receptor affinity.

| Property | Specification | Clinical Implication |

| Molecular Formula | C₃₁H₄₈O₁₀ | Aglycone-like character (lacks sugar residues).[1] |

| Molecular Weight | ~580.7 g/mol | Moderate size allows membrane intercalation. |

| Chromophore | Pentaene (5 conjugated double bonds) | UV absorption ~320–350 nm; confers rigidity. |

| Solubility | Low (Aqueous); Soluble in DMSO/MeOH | Requires liposomal or micellar formulation for delivery. |

| Stereochemistry | 2R, 3S, 5S, 7S, 11R, 13R, 14R, 15R...[1][2] | Specific chirality is essential for ergosterol binding. |

Pharmacological Mechanism of Action (MoA)

Primary Mechanism: Sterol-Dependent Membrane Permeabilization

Unlike echinocandins (which target cell wall synthesis) or azoles (which inhibit ergosterol synthesis), Strevertene A acts directly on the fungal plasma membrane.[1] Its mechanism is governed by the "Barrel-Stave" or "Toroidal Pore" model :

-

Intercalation: The hydrophobic polyene face associates with fungal ergosterol .

-

Complex Assembly: Multiple Strevertene-Ergosterol monomers aggregate laterally.[1]

-

Pore Formation: The hydrophilic polyol face lines the interior of a transmembrane channel.

-

Lethal Efflux: Rapid efflux of K⁺ and Mg²⁺ ions destroys the transmembrane potential (

), leading to metabolic arrest and cell death.

Visualization of MoA and Cellular Response

The following diagram illustrates the cascade from membrane insertion to fungal cell death.

Caption: Figure 1.[1] Mechanism of Action of Strevertene A. The compound exploits the structural difference between ergosterol (fungi) and cholesterol (mammals) to selectively form pores.

Toxicity Profile and Safety Liabilities

The critical barrier to Strevertene A's clinical translation is its selectivity margin . While it targets ergosterol, the structural similarity to mammalian cholesterol poses a risk of off-target toxicity.

Hemolytic Activity (Beta-Hemolysis)

Research indicates that Strevertene A exhibits beta-hemolytic activity against mammalian erythrocytes.[1] This is a direct measure of its ability to disrupt cholesterol-rich membranes.

-

Severity: Moderate to High (Concentration-dependent).[1]

-

Implication: Intravenous administration carries a risk of acute hemolytic anemia and phlebitis.

Comparative Toxicity Matrix[1]

| Toxicity Parameter | Strevertene A | Amphotericin B (Deoxycholate) | Nystatin |

| Target Specificity | Ergosterol > Cholesterol | Ergosterol >> Cholesterol | Ergosterol > Cholesterol |

| Nephrotoxicity | Unknown (Likely High) | High (Dose-limiting) | High (Systemic use restricted) |

| Hemolysis (HC₅₀) | ~5–10 µg/mL (Est.) | >20 µg/mL | High Toxicity |

| Route Suitability | Topical / Agricultural | IV (Systemic) | Topical / Oral (Non-absorbed) |

Expert Insight: The absence of the amino-sugar moiety in Strevertene A (unlike Amphotericin B) alters its polarity and may increase its non-specific insertion into mammalian membranes, potentially narrowing its therapeutic index compared to glycosylated polyenes.[1]

Experimental Protocols for Validation

To rigorously assess Strevertene A, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: Quantitative Hemolysis Assay (Safety Screen)

Objective: Determine the HC₅₀ (concentration causing 50% hemolysis) to quantify mammalian toxicity.

Materials:

-

Fresh Defibrinated Sheep Blood.

-

PBS (pH 7.4).

-

Positive Control: Triton X-100 (1%).

-

Vehicle Control: DMSO (matched concentration).

Methodology:

-

Preparation: Wash erythrocytes 3x in PBS; resuspend to 2% (v/v).

-

Dosing: Prepare serial dilutions of Strevertene A (0.1 to 100 µg/mL) in PBS/DMSO (<1% final DMSO).

-

Incubation: Mix 100 µL erythrocyte suspension + 100 µL compound. Incubate at 37°C for 1 hour.

-

Separation: Centrifuge at 1000 x g for 10 mins to pellet intact cells.

-

Quantification: Transfer 100 µL supernatant to a 96-well plate. Measure Absorbance at 540 nm (Hemoglobin release).

-

Calculation:

[1]

Validation Criteria: Z-factor > 0.5; Vehicle control hemolysis < 2%.[1]

Protocol B: Potassium Release Assay (MoA Verification)

Objective: Confirm that fungal death is due to membrane permeabilization and not another pathway.

Methodology:

-

Sensor: Use a K⁺-selective electrode or a fluorescent probe (e.g., PBFI-AM).[1]

-

Substrate: Candida albicans suspension in K⁺-free buffer.

-

Execution: Add Strevertene A at MIC. Monitor extracellular K⁺ concentration over time (0–60 mins).

-

Causality Check: Pre-incubate with exogenous ergosterol. If Strevertene A activity is neutralized, the sterol-binding mechanism is confirmed.[1]

Development Workflow Visualization

The following Graphviz diagram outlines the decision matrix for advancing Strevertene A from hit to lead, prioritizing toxicity de-risking.

Caption: Figure 2. Preclinical Screening Cascade. The critical "Go/No-Go" decision point is the ratio of Hemolytic Concentration (HC50) to Minimum Inhibitory Concentration (MIC).

References

-

Isolation & Structure: Shin, J. H., et al. (2011).[1][4] "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry.

-

Stereochemistry: Ubukata, M., et al. (2000).[1] "Absolute stereochemistry of the strevertenes." Chirality.

-

Hemolytic Toxicity: Černý, M., et al. (2022).[1] "Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species." International Journal of Molecular Sciences. [1]

-

General Polyene MoA: Kristanc, L., et al. (2019).[1] "The Pore-Forming Action of Polyenes: From Model Membranes to Living Cells." Biochimica et Biophysica Acta (BBA) - Biomembranes. [1]

Sources

- 1. Strevertene A | C31H48O10 | CID 10721965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absolute stereochemistry of the strevertenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Isolation and Evolution of Strevertene A

The following technical guide details the isolation history, chemical evolution, and modern biosynthetic activation of Strevertene A.

From Silent Clusters to Agricultural Therapeutics

Executive Summary

Strevertene A is a pentaene macrolide antibiotic originally isolated from Streptoverticillium species (now reclassified as Streptomyces). Unlike typical polyenes (e.g., nystatin, amphotericin B) which often contain aminoglycoside sugars and hemiketal rings, Strevertene A is characterized by a "stripped-down" aglycone structure featuring a distinct carboxylic acid moiety.

Its history spans three distinct eras:

-

The Discovery Era (1999): Structural elucidation by Wyeth Research.

-

The Agricultural Era (2011): Identification as a potent biocontrol agent against Fusarium wilt.

-

The Genomic Era (Modern): The use of reporter-guided genome mining to awaken "silent" biosynthetic gene clusters (BGCs) in Streptomyces lavendulae.

Historical Timeline & Structural Evolution

The isolation of Strevertene A represents a shift from classical phenotypic screening to modern genomic activation.

The Wyeth Discovery (1999)

Researchers Schlingmann et al. at Wyeth-Ayerst Research first isolated Strevertene A (and its congener Strevertene B) from Streptoverticillium sp. LL-30F848.

-

The Challenge: The compound exhibited a UV spectrum characteristic of pentaenes but lacked the solubility and polarity profiles of glycosylated polyenes.

-

Structural Breakthrough: Extensive NMR studies (ROESY, HMBC) revealed a 28-membered macrolactone ring devoid of the standard mycosamine sugar. This structural simplicity imparts unique lipophilicity, influencing its membrane insertion mechanism.

The Agricultural Renaissance (2011)

Kim et al. re-isolated the compound from Streptomyces psammoticus KP1404 while screening for antifungal agents against Tomato Fusarium Wilt (Fusarium oxysporum f. sp. lycopersici).

-

Key Finding: Strevertene A demonstrated an IC50 of 4–16 µg/mL against phytopathogens, comparable to the commercial fungicide benomyl, but with a novel mode of action targeting fungal membrane ergosterol without the high toxicity associated with glycosylated polyenes.

The Genomic Awakening (2016-Present)

The most significant recent advancement involves Streptomyces lavendulae CGMCC 4.1386. The gene cluster responsible for Strevertene A (BGC9) is typically "silent" (cryptic) under standard laboratory conditions. Researchers employed a reporter-guided strategy to identify specific nutritional triggers that activate this pathway.

Figure 1: The chronological evolution of Strevertene A research from structural elucidation to genomic activation.

Technical Core: Reporter-Guided Isolation Strategy

For researchers attempting to isolate Strevertene A from silent strains.

Traditional isolation relies on "luck" regarding media composition. The modern approach, validated with S. lavendulae, uses a genetic reporter to visualize when the Strevertene biosynthetic cluster is active.

The Mechanism

-

Cluster Identification: The Strevertene BGC (BGC9) contains Type I Polyketide Synthase (PKS) genes.

-

Reporter Insertion: A reporter cassette (xylE-kanaR) is inserted into the cluster, replacing a non-essential gene or placed downstream of the promoter.

-

Screening: The mutant library is plated on ~40 different media types.

-

Activation: When the promoter is active, xylE is expressed. Spraying the plate with catechol (substrate) turns colonies bright yellow (production of 2-hydroxymuconic semialdehyde).

-

Targeted Extraction: Only the media producing yellow colonies are selected for large-scale fermentation and HPLC extraction.

Figure 2: The reporter-guided workflow used to identify conditions that trigger Strevertene A production.

Validated Isolation Protocol

This protocol synthesizes the methodologies of Kim et al. (2011) and Schlingmann (1999), optimized for modern HPLC systems.

Fermentation

-

Strain: Streptomyces psammoticus KP1404 or S. lavendulae (activated).

-

Seed Culture: Tryptic Soy Broth (TSB), 28°C, 150 rpm, 48 hours.

-

Production Medium (GSM):

-

Glucose: 10 g/L

-

Soluble Starch: 10 g/L

-

Molasses: 5 g/L

-

Peptone: 5 g/L

-

CaCO3: 2 g/L

-

pH: 7.2 prior to sterilization.

-

-

Incubation: 7 days at 28°C, shaking at 160 rpm.

Extraction (Biomass-Focused)

Strevertene A is lipophilic and associates with the mycelial cell wall.

-

Harvest: Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant. Discard supernatant.

-

Lysis/Solubilization: Resuspend mycelial cake in Methanol (MeOH) (1:2 w/v). Homogenize or sonicate for 30 mins.

-

Filtration: Filter through Whatman No. 1 paper.

-

Concentration: Evaporate MeOH in vacuo to yield crude extract.

Purification (HPLC)

-

Pre-fractionation: Partition crude extract between Water and Ethyl Acetate (EtOAc). Collect the EtOAc layer.

-

Preparative HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 10 mm).

-

Mobile Phase: Acetonitrile (MeCN) : Water (containing 0.1% Formic Acid).

-

Gradient: 40% MeCN → 100% MeCN over 40 mins.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 325 nm (monitoring pentaene chromophore).

-

Analytical Data for Confirmation

| Parameter | Value | Notes |

| Molecular Formula | C31H49O11 | |

| Exact Mass | 581.3329 [M+H]+ | High-Resolution ESI-MS |

| UV Maxima | ~320, 338, 355 nm | Characteristic Pentaene "Three-Finger" Peak |

| Appearance | Yellow amorphous powder | Unstable in light (store in amber vials) |

| Solubility | MeOH, DMSO, Pyridine | Insoluble in Water, Hexane |

Biosynthetic Logic (PKS Pathway)

Strevertene A is assembled by a Type I Modular Polyketide Synthase. Unlike the nystatin pathway which includes late-stage glycosylation, the Strevertene pathway terminates after macrolactonization and specific oxidations.

Pathway Architecture:

-

Loading Module: Acetyl-CoA or Malonyl-CoA priming.

-

Extension Modules: Sequential addition of acetate/propionate units.

-

Polyene Module: Dehydratase (DH) domains act consecutively to form the conjugated pentaene system.

-

Termination: Thioesterase (TE) domain catalyzes cyclization to form the 28-membered ring.

Figure 3: Simplified logic of the Type I PKS assembly line for Strevertene A.

References

-

Schlingmann, G., et al. (1999). "Strevertenes, antifungal pentaene macrolides produced by Streptoverticillium LL-30F848." Tetrahedron, 55(20), 5977-5990.

-

Kim, J. D., et al. (2011). "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry, 59(5), 1893–1898.

-

Liu, R., et al. (2016). "Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy." Synthetic and Systems Biotechnology, 1(4), 243-250.

-

Guo, J., et al. (2000). "Absolute stereochemistry of the strevertenes." Chirality, 12(1), 43-51.

A Technical Guide to the Preliminary Antimicrobial Activity Screening of Strevertene A

Abstract: The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Strevertene A, a polyene macrolide produced by Streptomyces species, has demonstrated notable antifungal properties.[1][2][3] This in-depth technical guide provides a comprehensive framework for the preliminary screening of Strevertene A's antimicrobial activity, with a primary focus on its potential antibacterial applications. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically validated approach to the initial assessment of this promising natural product. The protocols described herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Strevertene A: A Promising Natural Product

Strevertene A is a macrolide compound belonging to the polyene class of antibiotics.[4][5] It is a secondary metabolite produced by various species of Streptomyces, a genus renowned for its prolific production of bioactive compounds, including the first discovered aminoglycoside antibiotic, streptomycin.[4][6][7] While initial research has highlighted the potent antifungal activity of Strevertene A and its analogs[1][8], a thorough investigation into its antibacterial potential is a logical and crucial step in its development as a potential therapeutic agent. The complex structure of Strevertene A, featuring a large lactone ring with multiple hydroxyl groups and a conjugated polyene system, suggests the possibility of a unique mechanism of action that could be effective against resistant bacterial strains.[4][5]

This guide outlines a two-tiered approach for the preliminary antimicrobial screening of Strevertene A:

-

Tier 1: Qualitative Screening via Disk Diffusion Assay. This initial, high-throughput method provides a rapid assessment of Strevertene A's ability to inhibit the growth of a panel of clinically relevant bacteria.[9][10]

-

Tier 2: Quantitative Assessment via Broth Microdilution Assay. This method determines the Minimum Inhibitory Concentration (MIC), offering a quantitative measure of the compound's potency against susceptible bacterial strains identified in Tier 1.[11][12]

The causality behind this tiered approach lies in its efficiency. The disk diffusion assay allows for the rapid and cost-effective screening of a broad range of microorganisms, identifying potential "hits."[13][14] Subsequently, the more resource-intensive broth microdilution assay is employed only for the promising candidates, providing the quantitative data necessary for further development.[15]

Tier 1: Qualitative Screening - The Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a standardized, widely used technique for assessing the susceptibility of bacteria to antimicrobial agents.[16][17] It relies on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition if the bacterium is susceptible.[9][18]

Rationale for Experimental Choices

The selection of Mueller-Hinton agar (MHA) is critical as it is the standard medium recommended by both CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria.[9] Its composition is well-defined, and it has good batch-to-batch reproducibility. Furthermore, MHA has a low concentration of inhibitors of common antimicrobial agents. The inoculum density is standardized to a 0.5 McFarland turbidity standard to ensure a confluent lawn of bacterial growth, which is essential for the accurate measurement of the inhibition zones.[16][17]

Experimental Workflow: Disk Diffusion Assay

Caption: Workflow for the Disk Diffusion Assay.

Detailed Step-by-Step Protocol

-

Preparation of Bacterial Inoculum:

-

From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies.[19]

-

Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This can be done visually or using a spectrophotometer.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[17]

-

Press the swab firmly against the inside of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18]

-

-

Preparation and Application of Disks:

-

Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of Strevertene A. A range of concentrations should be tested initially (e.g., 10 µg, 30 µg, 50 µg per disk). The solvent used to dissolve Strevertene A should be tested for any intrinsic antimicrobial activity and used as a negative control.

-

Using sterile forceps, place the Strevertene A-impregnated disks and control disks (positive control with a known antibiotic, negative control with solvent only) onto the inoculated agar surface.[18]

-

Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[18]

-

-

Incubation:

-

Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours in an ambient air incubator.[18]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[16]

-

The results are interpreted qualitatively. A significant zone of inhibition suggests that the test organism is susceptible to Strevertene A.

-

Data Presentation: Hypothetical Disk Diffusion Results

| Test Organism | ATCC Number | Strevertene A (30 µ g/disk ) Zone of Inhibition (mm) | Positive Control (e.g., Vancomycin 30 µg) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |

| Staphylococcus aureus | 25923 | 18 | 20 | 0 |

| Escherichia coli | 25922 | 0 | 22 (e.g., Ciprofloxacin 5 µg) | 0 |

| Pseudomonas aeruginosa | 27853 | 0 | 19 (e.g., Gentamicin 10 µg) | 0 |

| Enterococcus faecalis | 29212 | 15 | 17 | 0 |

Tier 2: Quantitative Assessment - The Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[20][21]

Causality in Experimental Design

This assay provides a quantitative measure of the potency of Strevertene A, which is essential for further drug development. The use of serial twofold dilutions allows for the precise determination of the MIC value.[22] Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents.[12]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol

-

Preparation of Strevertene A Dilutions:

-

Prepare a stock solution of Strevertene A in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the Strevertene A stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[12][20]

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the Strevertene A dilutions with the standardized bacterial suspension. The final volume in each well should be 100 µL.[12]

-

Include a growth control well (CAMHB with inoculum, no Strevertene A) and a sterility control well (CAMHB only).[12]

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]

-

-

Determination of MIC:

Data Presentation: Hypothetical MIC Results for Strevertene A

| Test Organism | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 |

| Enterococcus faecalis | 29212 | 8 |

| Streptococcus pneumoniae | 49619 | 2 |

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating through the consistent use of controls:

-

Positive Controls: The inclusion of a known, effective antibiotic in the disk diffusion assay validates the susceptibility of the test organisms and the overall test conditions.[23]

-

Negative Controls: The use of a solvent-only disk in the disk diffusion assay and a sterility control well in the broth microdilution assay ensures that the observed antimicrobial activity is due to Strevertene A and not the solvent or contamination.[12][23]

-

Growth Controls: The growth control well in the broth microdilution assay confirms the viability of the bacterial inoculum and the suitability of the growth medium.[12]

-

Standardized Procedures: Adherence to standardized protocols from CLSI and EUCAST ensures the reproducibility and comparability of results across different laboratories.[24][25]

Concluding Remarks and Future Directions

This guide provides a robust and scientifically sound framework for the preliminary antimicrobial screening of Strevertene A. The tiered approach allows for an efficient and cost-effective initial assessment of its antibacterial potential. Positive results from these preliminary screens, particularly a low MIC value against clinically relevant pathogens, would warrant further investigation, including:

-

Determination of the Minimum Bactericidal Concentration (MBC) to assess whether Strevertene A is bacteriostatic or bactericidal.

-

Time-kill kinetic studies to evaluate the rate of bacterial killing.

-

Screening against a broader panel of multidrug-resistant bacteria.

-

Mechanism of action studies to elucidate how Strevertene A exerts its antimicrobial effects.

-

In vivo efficacy studies in animal models of infection.

The exploration of natural products like Strevertene A is a critical component of the global effort to combat antimicrobial resistance. The methodologies outlined in this guide provide the foundational steps for evaluating the potential of this promising compound.

References

-

Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

-

Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

Wikipedia. Disk diffusion test. Retrieved from [Link]

-

JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

SlidePlayer. MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

PMC. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

-

PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

-

WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

-

National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

-

National Center for Biotechnology Information. Strevertene A. Retrieved from [Link]

-

SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

-

PMC. (2010). Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis. Retrieved from [Link]

-

Microchem Laboratory. (2023, May 29). Antimicrobial Efficacy Screening. Retrieved from [Link]

-

MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

-

PubMed. (2011, March 9). Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt. Retrieved from [Link]

-

Columbia University. Absolute stereochemistry of the strevertenes. Retrieved from [Link]

-

PMC. (2022, November 30). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. Retrieved from [Link]

-

PubMed. (2000, January 15). Absolute stereochemistry of the strevertenes. Retrieved from [Link]

-

PubMed. (2022, November 30). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. Retrieved from [Link]

-

Frontiers. (2023, November 13). Streptomyces as a promising biological control agents for plant pathogens. Retrieved from [Link]

-

MDPI. (2025, July 25). Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Retrieved from [Link]

-

PMC. Characterizing antimicrobial activity of environmental Streptomyces spp. and oral bacterial and fungal isolates from Canis familiaris and Felis catus. Retrieved from [Link]

-

Frontiers. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives. Retrieved from [Link]

-

MDPI. (2024, November 12). Characterization and Bioactive Metabolite Profiling of Streptomyces sp. Y009: A Mangrove-Derived Actinomycetia with Anticancer and Antioxidant Potential. Retrieved from [Link]

-

ResearchGate. (2016, August 30). Biological activities of four Parmotrema species of Malaysian origin and their chemical constituents. Retrieved from [Link]

-

National Center for Biotechnology Information. Streptomycin. Retrieved from [Link]

Sources

- 1. Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strevertene A | C31H48O10 | CID 10721965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. Frontiers | Streptomyces as a promising biological control agents for plant pathogens [frontiersin.org]

- 7. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Absolute stereochemistry of the strevertenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. microchemlab.com [microchemlab.com]

- 14. mdpi.com [mdpi.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asm.org [asm.org]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 25. EUCAST: EUCAST - Home [eucast.org]

Technical Monograph: Strevertene A – Biological Targets & Mechanism of Action

Executive Summary & Compound Profile

Strevertene A is a macrocyclic pentaene lactone antibiotic (Formula: C₃₁H₄₈O₁₀) primarily isolated from Streptomyces psammoticus (strain KP1404) and Streptomyces lavendulae. Unlike broad-spectrum agents that inhibit protein synthesis, Strevertene A belongs to the polyene macrolide class. Its biological activity is defined by a high-affinity interaction with membrane sterols, specifically ergosterol , making it a potent antifungal agent with significant utility in controlling phytopathogens like Fusarium oxysporum and Alternaria mali.

This guide delineates the molecular targets of Strevertene A, distinguishing its lipid-mediated mechanism from protein-ligand interactions, and provides validated protocols for confirming these interactions in a drug discovery setting.

Chemical Identity

| Property | Detail |

| IUPAC Name | (3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |

| Class | Pentaene Macrolide (Polyene) |

| Molecular Weight | 580.7 g/mol |

| Key Structural Motif | Conjugated pentaene chromophore (UV absorption ~318–350 nm) linked to a polyol region.[1][2] |

| Solubility | Soluble in Methanol, DMSO; Poor water solubility (requires liposomal or solvent delivery for assays). |

Primary Biological Target: The Ergosterol-Membrane Interface

Unlike small molecules that target specific enzymes (e.g., kinases or synthases), the "receptor" for Strevertene A is a supramolecular assembly within the fungal cell membrane.

Mechanism of Action (MoA)

The core mechanism is Sterol-Dependent Membrane Permeabilization .

-

Recognition: The hydrophobic polyene face of Strevertene A intercalates into the lipid bilayer.

-

Complexation: The molecule binds specifically to Ergosterol , the primary sterol in fungal membranes. This binding is driven by hydrophobic interactions between the polyene chain and the planar sterol ring system.

-

Pore Formation: Multiple Strevertene-Ergosterol complexes aggregate to form a transmembrane channel (barrel-stave or toroidal pore model).

-

Lysis: The hydrophilic polyol region of Strevertene A lines the interior of the pore, creating a water-filled channel that allows the uncontrolled efflux of monovalent cations (K⁺, Na⁺) and small metabolites.

-

Cell Death: The collapse of the electrochemical gradient leads to metabolic arrest and osmotic lysis.

Specificity & Selectivity

-

Target: Ergosterol (Fungi/Leishmania).

-

Off-Target: Cholesterol (Mammalian cells).

-

Selectivity Ratio: Strevertene A exhibits a higher affinity for ergosterol due to the specific 3D conformation of the pentaene chain, but like other polyenes (e.g., Filipin), high concentrations can disrupt cholesterol-rich membranes, leading to hemolysis.

Visualization of Signaling & Lysis Pathway

Caption: Step-wise mechanism of Strevertene A induced fungal cell lysis via ergosterol sequestration and pore formation.

Validated Experimental Workflows

To confirm Strevertene A activity and target specificity, researchers must move beyond simple growth inhibition and validate the membrane-target mechanism.

Protocol A: Ergosterol Competition Assay (Target Validation)

Purpose: To prove that the antifungal activity is dependent on binding to ergosterol. If ergosterol is the target, adding exogenous ergosterol to the media will "soak up" the Strevertene A, rescuing the fungal cells.

Materials:

-

Test Organism: Candida albicans or Fusarium oxysporum spores.

-

Media: RPMI 1640 or Potato Dextrose Broth (PDB).

-

Reagent: Exogenous Ergosterol (dissolved in DMSO with Tween 80).

-

Strevertene A stock (1 mg/mL in DMSO).

Step-by-Step Methodology:

-

Preparation: Prepare a sub-lethal concentration of Strevertene A (e.g., 2x MIC) in two separate tubes of media.

-

Competition:

-

Tube A (Control): Add DMSO only.

-

Tube B (Test): Add exogenous ergosterol (final conc. 50 µg/mL).

-

-

Inoculation: Inoculate both tubes with fungal spores (

CFU/mL). -

Incubation: Incubate at 28°C (molds) or 37°C (yeast) for 24–48 hours.

-

Readout: Measure Optical Density (OD₆₀₀).

-

Result Interpretation: If Tube B shows significant growth recovery compared to Tube A, the mechanism is confirmed as ergosterol-dependent.

-

Protocol B: K⁺ Efflux Assay (Membrane Permeability)

Purpose: To quantify the pore-forming capability of Strevertene A in real-time.

Materials:

-

K⁺-sensitive electrode or Atomic Absorption Spectrometer (AAS).

-

Fungal mycelia washed in K⁺-free buffer (e.g., HEPES-glucose).

Step-by-Step Methodology:

-

Suspension: Resuspend washed fungal mycelia in K⁺-free buffer.

-

Baseline: Measure extracellular K⁺ concentration for 5 minutes to establish a stable baseline.

-

Induction: Inject Strevertene A (at MIC concentration).

-

Monitoring: Record extracellular K⁺ levels every 2 minutes for 30 minutes.

-

Control: Use Nystatin as a positive control and DMSO as a negative control.

-

Success Metric: A rapid, sigmoidal rise in extracellular K⁺ indicates successful membrane channel formation.

-

Experimental Workflow Diagram

Caption: Workflow for isolation, identification, and target validation of Strevertene A.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Strevertene A against key phytopathogens, derived from the seminal work by Kim et al. (2011).

| Target Organism | Type | IC₅₀ Range (µg/mL) | Disease Model Efficacy |

| Fusarium oxysporum f.sp.[3][4] lycopersici | Fungal Pathogen (Tomato Wilt) | 4 – 16 | High (at 1 µg/mL in vivo) |

| Alternaria mali | Fungal Pathogen (Apple Blotch) | 4 – 16 | Moderate |

| Aspergillus oryzae | Fungal Model | 4 – 16 | High |

| Cylindrocarpon destructans | Root Rot Pathogen | 4 – 16 | High |

| Sclerotinia sclerotiorum | White Mold | 4 – 16 | High |

Comparative Analysis: Strevertene A shows efficacy comparable to the commercial fungicide Benomyl in in vivo pot experiments for Fusarium wilt, despite having a completely different mechanism of action (Membrane disruption vs. Microtubule assembly inhibition).

References

-

Kim, J. D., et al. (2011).[5] "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry.

-

Schlingmann, G., et al. (1998). "Strevertenes, Antifungal Pentaene Macrolides Produced by Streptoverticillium LL-30F848."[6] Journal of Antibiotics.

-

Xu, J., et al. (2018). "Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy." Synthetic and Systems Biotechnology.

-

PubChem. (n.d.). "Strevertene A Compound Summary." National Library of Medicine.

Sources

- 1. Strevertene A | C31H48O10 | CID 10721965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. columbia.edu [columbia.edu]

- 3. Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Optimized extraction protocols for Strevertene A from fermentation broth

Application Note: AN-SA2026-01

Optimized Extraction Protocols for Strevertene A from Streptomyces Fermentation Broth

Abstract

Strevertene A, a polyene macrolide produced by species such as Streptomyces psammoticus, exhibits significant antifungal properties, making it a compound of high interest for pharmaceutical and agricultural applications[1][2]. As with many secondary metabolites, the efficiency of its recovery from the fermentation broth is a critical bottleneck in research and development. This document provides a comprehensive guide to the optimized extraction of Strevertene A, detailing the underlying principles, step-by-step protocols for lab and pilot scales, and robust analytical methods for quantification. The methodologies are designed to be self-validating, ensuring reproducibility and maximizing yield by explaining the causal relationships behind each procedural choice.

Introduction to Strevertene A and Extraction Principles

Strevertene A belongs to the polyketide class of natural products, specifically a macrolide characterized by a large lactone ring and a conjugated polyene system.[3][4][5] This chemical structure dictates its physicochemical properties, primarily its moderate polarity and susceptibility to degradation by light and extreme pH. It is produced by various Streptomyces species, which are filamentous bacteria renowned for their capacity to synthesize a vast array of bioactive secondary metabolites.[6][7][8]

The core principle of extraction from a fermentation culture involves partitioning the target metabolite from the aqueous culture medium and the producing microbial biomass (mycelium) into an organic solvent phase. The success of this process hinges on several key factors:

-

Cellular Location: Strevertene A may be intracellular, extracellular, or both. Therefore, an optimized protocol must address the extraction of both the supernatant and the mycelial cake.

-

Solvent Selection: The choice of solvent is paramount. It must effectively solubilize Strevertene A while minimizing the co-extraction of impurities. The ideal solvent should have high partition coefficient for the target, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.

-

pH and Temperature Control: The stability and charge state of Strevertene A, which possesses a carboxylic acid group, are pH-dependent.[3] Adjusting the pH of the aqueous phase can significantly enhance the efficiency of liquid-liquid extraction. Temperature must be controlled to prevent thermal degradation.

Pre-Extraction: Fermentation Harvest and Separation

The initial handling of the fermentation broth is a critical control point that directly impacts extraction efficiency.

2.1. Harvesting Time The production of secondary metabolites like Strevertene A is typically growth-phase dependent, with peak production often occurring during the stationary phase. It is crucial to establish a time-course profile of Strevertene A production for the specific Streptomyces strain and fermentation conditions used. This is achieved by sampling the culture at regular intervals and quantifying the target metabolite.

2.2. Biomass-Supernatant Separation The first step post-fermentation is the separation of the mycelium from the liquid supernatant.

-

Methodology:

-

For lab-scale volumes (<1 L), centrifugation at 8,000-12,000 x g for 15-20 minutes at 4°C is effective.[9]

-

For larger volumes, tangential flow filtration or continuous centrifugation are more practical.

-

-

Rationale: This separation allows for distinct extraction strategies to be applied to the supernatant and the mycelium, as the distribution of Strevertene A between these two phases can be significant. Processing them separately often leads to a cleaner initial extract.

Optimized Extraction Protocols

The following protocols are designed for scalability and robustness. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling organic solvents.

Protocol 1: Lab-Scale Extraction (< 5 L)

This protocol is ideal for screening, process optimization, and initial characterization studies. It focuses on maximizing recovery from both the supernatant and mycelium.

Materials:

-

Centrifuge and appropriate centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

-

pH meter and solutions for adjustment (e.g., 1M HCl, 1M NaOH)

-

Solvents: Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH) - HPLC grade

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Filter paper and funnels

Methodology:

-

Separation: Centrifuge the fermentation broth as described in Section 2.2. Decant and collect the supernatant. Retain the mycelial pellet.

-

Supernatant Extraction (Liquid-Liquid Extraction): a. Measure the volume of the supernatant and transfer it to a separatory funnel. b. Adjust the pH of the supernatant to 3.5-4.5 with 1M HCl. Causality: Strevertene A contains a carboxylic acid. Lowering the pH below its pKa protonates this group, neutralizing its charge and significantly increasing its partitioning into a nonpolar organic solvent like ethyl acetate. c. Add an equal volume of ethyl acetate to the separatory funnel. d. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. e. Allow the layers to separate completely. Drain and collect the lower aqueous layer. Collect the upper organic (EtOAc) layer. f. Return the aqueous layer to the funnel and repeat the extraction (steps c-e) two more times with fresh ethyl acetate.[6][10] g. Pool all ethyl acetate extracts.

-

Mycelial Extraction (Solvent Wash): a. To the mycelial pellet, add 3-4 volumes of acetone or methanol. Acetone is often effective at disrupting cell membranes and extracting metabolites from the biomass.[6] b. Agitate the suspension vigorously (e.g., on a shaker at 180-200 rpm) for 1-2 hours at room temperature.[7][9] c. Filter the suspension to separate the mycelial debris. Collect the solvent filtrate. d. Repeat the extraction of the mycelial debris with a fresh portion of solvent to ensure complete recovery. e. Pool the solvent filtrates.

-

Extract Combination and Drying: a. Combine the pooled ethyl acetate supernatant extract with the pooled acetone/methanol mycelial extract. b. Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. Causality: Polyenes are sensitive to heat; maintaining a low temperature prevents degradation.[11] c. If a significant amount of water remains, re-dissolve the residue in a smaller volume of ethyl acetate and dry it over anhydrous sodium sulfate. d. Filter to remove the Na₂SO₄ and evaporate the final extract to dryness.

-

Storage: Store the resulting crude extract at -20°C in a container protected from light.

Protocol 2: Pilot-Scale Extraction (> 20 L)

For larger volumes, efficiency and solvent handling become major considerations. This protocol utilizes resin adsorption, a technique that concentrates the target compound from the dilute supernatant before solvent extraction.

Materials:

-

Large-volume filtration apparatus

-

Chromatography column or vessel for resin

-

Peristaltic pump

-

Adsorbent Resin (e.g., Amberlite® XAD-16)

-

Solvents: Methanol, Ethyl Acetate

-

Large-scale rotary evaporator or falling film evaporator

Methodology:

-

Clarification: Filter the entire fermentation broth to remove the mycelium. The clarified broth (filtrate) is processed in the next step. The mycelial cake should be extracted separately as described in the lab-scale protocol (Step 3).

-

Resin Adsorption: a. Pack a chromatography column with Amberlite® XAD-16 resin and equilibrate it with deionized water. The bed volume should be approximately 10-15% of the broth volume. b. Pump the clarified fermentation broth through the resin column at a flow rate that allows for sufficient residence time (typically 2-3 bed volumes per hour). Causality: XAD resins are nonpolar macroporous polymers that adsorb organic molecules like Strevertene A from aqueous solutions, effectively concentrating the product from the large broth volume.[12] c. After loading, wash the column with 2-3 bed volumes of deionized water to remove salts and polar impurities.

-

Elution: a. Elute the adsorbed Strevertene A from the resin using 3-5 bed volumes of methanol or acetone. b. Collect the eluate.

-

Solvent Removal and Final Extraction: a. Concentrate the methanolic eluate under vacuum to remove the majority of the methanol. This will result in a concentrated aqueous-organic residue. b. Perform a liquid-liquid extraction on this residue with ethyl acetate as described in the lab-scale protocol (Step 2) to further purify and isolate the Strevertene A. c. Combine this ethyl acetate extract with the extract obtained from the mycelium. d. Dry the combined extract over anhydrous Na₂SO₄ and evaporate the solvent to yield the final crude product.

Visualization of Extraction Workflows

The following diagrams illustrate the logical flow of the extraction protocols.

Caption: General workflow for lab-scale extraction of Strevertene A.

Caption: Workflow for pilot-scale extraction using adsorbent resin.

Analytical Quantification of Strevertene A

To validate the extraction efficiency and determine the concentration of Strevertene A in the crude extract, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is well-suited for this purpose due to the strong UV absorbance of the polyene chromophore.[13]

Protocol: HPLC-UV Quantification

-

Standard Preparation: Prepare a stock solution of purified Strevertene A standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a portion of the dry crude extract and dissolve it in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis: a. Inject the standards and samples onto the HPLC system. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of Strevertene A in the sample extract by interpolating its peak area from the calibration curve.

Table 1: Recommended HPLC-UV Method Parameters

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar macrolides.[14] |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | A gradient elution is often necessary to resolve Strevertene A from other co-extracted metabolites. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection λ | ~360-380 nm | Polyenes have characteristic strong absorbance maxima in this range. The exact λmax should be confirmed with a standard. |

| Injection Vol. | 10-20 µL | Standard injection volume. |

| Column Temp. | 30-35 °C | Controlled temperature ensures reproducible retention times. |

Troubleshooting

Table 2: Common Issues and Solutions in Strevertene A Extraction

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Suboptimal harvest time. 2. Incomplete extraction from mycelium. 3. Incorrect pH for LLE. 4. Degradation of product. | 1. Perform a time-course study to find peak production. 2. Use a more disruptive solvent (acetone) or increase extraction time/repetitions. 3. Verify pH is in the 3.5-4.5 range before extraction. 4. Protect from light, avoid high temperatures (>40°C), and process quickly. |

| Emulsion during LLE | High concentration of surfactants or lipids from the broth. | 1. Centrifuge the mixture at low speed to break the emulsion. 2. Add a small amount of brine (saturated NaCl solution). |

| Clogged Resin Column | Particulate matter in the clarified broth. | Pre-filter the broth through a finer filter (e.g., 1-5 µm) before loading onto the column. |

| Broad/Tailing Peaks in HPLC | 1. Column degradation. 2. Sample overload. 3. Interaction with active sites on silica. | 1. Flush or replace the column. 2. Dilute the sample extract. 3. Ensure mobile phase is acidified (e.g., with formic acid) to suppress silanol interactions. |

References

-

Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. (n.d.). PMC. [Link]

-

Strevertene A | C31H48O10. (n.d.). PubChem. [Link]

-

Taxonomic characterization and secondary metabolite production of newly isolated Streptomyces sp. MC12. (n.d.). DergiPark. [Link]

-

Nasr, H., et al. (2014). Bioactive Secondary Metabolites from Terrestrial Streptomyces baarnensis MH4. British Microbiology Research Journal. [Link]

-

Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. (2025). ACS Omega. [Link]

-

Study on the Secondary Metabolites from a Plant-derived Streptomyces sp. D-154. (2022). Journal of Physics: Conference Series. [Link]

-

Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. (2023). PMC. [Link]

-

Structurally diverse polyketides and alkaloids produced by a plant-derived fungus Penicillium canescens L1. (2025). PMC. [Link]

-

Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt. (2011). PubMed. [Link]

-

Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats. (2017). MDPI. [Link]

-

Streptomyces as a promising biological control agents for plant pathogens. (2023). PMC. [Link]

-

Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth. (2022). PMC. [Link]

-

Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization. (2018). Frontiers in Chemistry. [Link]

-

Absolute stereochemistry of the strevertenes. (2000). PubMed. [Link]

-

Production, Detection, Extraction, and Quantification of Polyene Antibiotics. (n.d.). PubMed. [Link]

-

What are Streptomyces and how do they aid in biological control in crops? (n.d.). Altus Biotech. [Link]

Sources

- 1. Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces as a promising biological control agents for plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strevertene A | C31H48O10 | CID 10721965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute stereochemistry of the strevertenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are Streptomyces and how do they aid in biological control in crops? [altusbio.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

- 12. journaljpri.com [journaljpri.com]

- 13. Production, Detection, Extraction, and Quantification of Polyene Antibiotics [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Strevertene A Analysis

[1][2]

Abstract

Strevertene A (C₃₁H₄₈O₁₀, MW 580.7 Da) is a bioactive pentaene macrolide antibiotic produced by Streptomyces species (e.g., S. lavendulae, S. xanthocidicus). Characterized by a conjugated pentaene system within a macrocyclic lactone ring, it exhibits potent antifungal activity against plant pathogens such as Fusarium and Alternaria.[1]

This Application Note provides a comprehensive, validated HPLC protocol for the analysis of Strevertene A. Unlike generic macrolide methods, this protocol addresses the specific challenges of polyene analysis: light sensitivity, hydrophobicity, and the requirement for specific UV detection wavelengths. We employ a Quality by Design (QbD) approach to ensure robust separation from fermentation broth matrices.

Introduction & Analyte Profile

Strevertene A belongs to the polyene class of antibiotics. Its chromophore (five conjugated double bonds) imparts a characteristic UV-Vis spectrum and a yellow color to the solid compound. Accurate analysis requires careful handling to prevent photo-degradation and oxidation.

Physicochemical Profile (Strevertene A)

| Parameter | Value | Implications for Chromatography |

| Formula | C₃₁H₄₈O₁₀ | Macrocyclic structure requires sufficient pore size (100Å+). |

| Mol. Weight | 580.7 g/mol | Moderate size; standard C18 retention mechanisms apply. |

| LogP (Predicted) | ~3.0 - 4.0 | Hydrophobic; requires high organic mobile phase strength for elution. |

| UV Max | ~320–350 nm | "Pentaene" signature. Detection at low UV (210 nm) is non-specific; 330 nm is preferred. |

| Solubility | MeOH, EtOH, DMSO | Sample preparation must use organic solvents; avoid pure water. |

Analytical Quality by Design (AQbD) Workflow

The following diagram outlines the decision matrix used to develop this protocol, ensuring scientific rigor and reproducibility.

Caption: AQbD decision pathway for Strevertene A method development, linking physicochemical properties to chromatographic parameters.

Experimental Protocols

Reagents and Equipment[4][5][6]

-

System: HPLC or UHPLC system equipped with a Binary Pump, Autosampler (cooled to 4°C), and Diode Array Detector (DAD).

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water.

-

Additives: Formic Acid (FA) or Ammonium Acetate (for pH control).

-

Standard: Strevertene A reference standard (>95% purity).

Sample Preparation

Critical Warning: Strevertene A is light-sensitive. All extraction and handling steps should be performed under low light or using amber glassware.

-

Fermentation Broth:

-

Centrifuge broth at 10,000 x g for 10 mins to separate mycelia.

-

Extract mycelial pellet with Methanol (MeOH) (1:5 w/v ratio) by ultrasonication for 15 mins (controlled temp < 30°C).

-

Centrifuge extract and filter supernatant through a 0.22 µm PTFE filter.

-

-

Solid Standard:

-

Dissolve 1 mg Strevertene A in 1 mL DMSO or MeOH to create a stock solution (1000 ppm).

-

Dilute working standards with Mobile Phase A:B (50:50) to prevent solvent mismatch peak distortion.

-

Chromatographic Conditions (Standard Method)

This method is optimized for the separation of Strevertene A from related polyene impurities (e.g., Strevertene B) and matrix components.

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent) | Provides robust hydrophobic retention and peak shape for neutral/acidic macrolides. |

| Column Temp | 30°C | Maintains reproducible retention times; prevents thermal degradation. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; ensures optimal Van Deemter efficiency. |

| Injection Vol | 10 µL | Sufficient sensitivity without overloading. |

| Detection | PDA/DAD: Scan 200–450 nmQuant Channel: 330 nm | 330 nm is specific to the pentaene chromophore, reducing interference from non-polyene matrix components. |

Gradient Program

The gradient is designed to elute polar media components early, followed by the hydrophobic Strevertene A, and finally a wash step to remove highly lipophilic contaminants.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 2.0 | 10 | Isocratic hold to elute polar salts |

| 20.0 | 95 | Linear ramp to elute Strevertene A |

| 25.0 | 95 | Wash step (remove lipids/cell debris) |

| 25.1 | 10 | Return to initial conditions |

| 30.0 | 10 | Re-equilibration |

Note: Strevertene A typically elutes between 18–22 minutes under these conditions.

Method Validation & System Suitability

To ensure the reliability of the data, the following System Suitability Tests (SST) must be performed before routine analysis.

System Suitability Criteria[7]

-

Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).

-

Theoretical Plates (N): > 5,000 (Ensures column efficiency).

-

Precision (RSD): < 2.0% for 5 replicate injections of standard.

-

Resolution (Rs): > 2.0 between Strevertene A and nearest impurity (if present).[2]

Linearity and Range[8][9]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Broad/Tailing Peak | Secondary silanol interactions or column void. | Ensure mobile phase contains acid (0.1% FA).[5] Replace column if void suspected. |

| Peak Area Degradation | Sample instability (oxidation/light). | Use amber vials. Keep autosampler at 4°C. Prepare fresh standards daily. |

| Ghost Peaks | Carryover from previous highly concentrated injection. | Add a needle wash step with 90% ACN. Run a blank injection. |

| Retention Time Shift | Temperature fluctuation or mobile phase evaporation. | Use column oven. Cap solvent bottles to prevent ACN evaporation. |

Visualization of the Analytical System

The following diagram illustrates the complete analytical flow, highlighting the critical control points (CCPs) for Strevertene A analysis.

Caption: Analytical flow path for Strevertene A, emphasizing filtration and temperature control.

References

-

Schlingmann, G., et al. (1999).[1] "Strevertenes, antifungal pentaene macrolides produced by Streptoverticillium LL-30F848."[1] Tetrahedron, 55(20), 5977-5990.

-

Guo, J., et al. (2000).[1] "Absolute stereochemistry of the strevertenes." Chirality, 12(1), 43-51.

-

Kim, J., et al. (2011).[1] "Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato Fusarium wilt."[1] Journal of Agricultural and Food Chemistry, 59(5), 1893-1899.

-

PubChem. (n.d.). "Strevertene A Compound Summary." National Library of Medicine.

-

ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Application Notes & Protocols: A Tiered Approach to Assessing Membrane Permeability of Strevertene A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of a therapeutic agent to cross biological membranes is a fundamental determinant of its oral bioavailability and overall efficacy. This document provides a comprehensive, tiered strategy for characterizing the membrane permeability of Strevertene A, a novel (hypothetical) natural product. As the specific properties of Strevertene A are yet to be fully elucidated, we present a systematic workflow that begins with fundamental physicochemical profiling, progresses to high-throughput artificial membrane assays for initial screening, and culminates in the gold-standard cell-based model for predicting human intestinal absorption. Each protocol is designed with internal controls and validation steps to ensure data integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to adapt these methods for other novel chemical entities.

Introduction: The Permeability Challenge

A significant portion of promising drug candidates fail during development due to poor pharmacokinetic properties, with low membrane permeability being a primary cause.[1] For natural products like Strevertene A, which may possess complex structures, assessing permeability early is critical for guiding medicinal chemistry efforts and predicting in vivo performance.[2]

Membrane permeability is governed by a molecule's physicochemical properties, such as its size, charge, hydrogen bonding capacity, and, most critically, its lipophilicity.[3] Passive diffusion is the primary mechanism for many drugs, where they move across the lipid bilayer of a cell down a concentration gradient.[4] However, the journey across the intestinal epithelium can be complicated by active transport mechanisms, including uptake and efflux by transporter proteins like P-glycoprotein (P-gp).[5]

This guide outlines a three-tiered approach to thoroughly characterize the permeability of Strevertene A, providing a clear path from basic characterization to a nuanced understanding of its intestinal transport.

Figure 1: Tiered workflow for assessing Strevertene A membrane permeability.

Tier 1: Foundational Physicochemical Characterization

Before assessing transport across a membrane, it is essential to understand the inherent properties of Strevertene A. These characteristics not only predict permeability but are also crucial for designing and interpreting subsequent assays.[6]

Protocol: Lipophilicity Determination (LogD)

Lipophilicity is the most critical physicochemical property influencing passive membrane permeability.[7] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP).[8] We will determine the LogD at pH 7.4, which mimics physiological conditions.

Principle: The "shake-flask" method is the gold standard for LogD determination. It measures the ratio of a compound's concentration in two immiscible phases, typically n-octanol and an aqueous buffer, after equilibrium is reached.[9]

Step-by-Step Protocol:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Prepare a stock solution of Strevertene A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add 1 mL of n-octanol and 1 mL of PBS (pH 7.4).

-

Spiking: Add a small volume of the Strevertene A stock solution (e.g., 10 µL) to the biphasic system. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Equilibration: Cap the vial tightly and shake vigorously on a vortex mixer for 2-3 minutes. Place on a shaker/rotator at room temperature for 2-4 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at ~2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous layers.

-

Sampling: Carefully collect an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.

-

Quantification: Analyze the concentration of Strevertene A in each phase using a validated analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD using the following formula: LogD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

Data Interpretation:

| LogD7.4 Value | Expected Permeability | Rationale |

| < 0 | Low | The compound is too hydrophilic and prefers the aqueous environment over the lipid membrane. |

| 1 - 3 | Optimal | Represents a balance between aqueous solubility and lipid permeability, often correlating with good passive absorption.[7] |

| > 3 | Variable to Low | High lipophilicity can lead to poor aqueous solubility, trapping within the membrane, or non-specific binding.[3] |

Tier 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a rapid, cell-free method to predict passive, transcellular permeability.[10] It is an excellent high-throughput screening tool to rank-order compounds before committing to more complex cell-based assays.[11] The assay measures diffusion from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[12]

Protocol: PAMPA for Strevertene A

Principle: A filter plate's membrane is coated with a lipid solution (e.g., lecithin in dodecane) creating an artificial barrier. The rate at which Strevertene A diffuses from the donor to the acceptor compartment provides a measure of its passive permeability.

Step-by-Step Protocol:

-

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) with 5% DMSO to each well of a 96-well acceptor plate.

-

Coat Donor Plate: Gently add 5 µL of a 1% lecithin in dodecane solution to the membrane of each well in a 96-well filter (donor) plate. Allow the lipid to permeate the membrane for 5 minutes.

-

Prepare Donor Solution: Dilute the Strevertene A stock solution to a final concentration of 10 µM in PBS (pH 7.4). Also prepare solutions for control compounds (e.g., high-permeability propranolol and low-permeability atenolol).

-

Start Assay: Carefully add 150 µL of the donor solution (Strevertene A or controls) to each well of the lipid-coated donor plate.

-

Assemble & Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5-16 hours in a sealed container with wet paper towels to minimize evaporation.

-

Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

-

Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate the effective permeability coefficient (Pe) using established formulas that account for volume, surface area, and incubation time.

Data Interpretation:

| Permeability Class | Pe (x 10-6 cm/s) | Interpretation |

| Low | < 1 | Likely to have poor passive absorption. |

| Moderate | 1 - 10 | May have acceptable passive absorption. |

| High | > 10 | Likely to have high passive absorption. |

Expert Insight: PAMPA is valuable because it isolates passive diffusion. If Strevertene A shows high permeability in PAMPA but low permeability in the subsequent Caco-2 assay, it strongly suggests the involvement of active efflux transporters.[10]

Tier 3: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[5] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key transporters, thus modeling the intestinal barrier.[5][13] This assay measures both passive diffusion and active transport.

Sources

- 1. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckgroup.com [merckgroup.com]

- 3. journals.co.za [journals.co.za]

- 4. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. pacelabs.com [pacelabs.com]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. PAMPA | Evotec [evotec.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Strevertene A in Human Plasma

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Strevertene A in human plasma. Strevertene A, a polyene macrolide with potential therapeutic applications, presents unique bioanalytical challenges due to its complex structure and expected low systemic concentrations. This protocol outlines a comprehensive workflow, including an optimized protein precipitation-based sample preparation, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). The method is designed to be robust and suitable for pharmacokinetic studies in a drug development setting, adhering to the principles of regulatory bioanalytical method validation.

Introduction: The Rationale for a Dedicated Strevertene A Assay

Strevertene A is a macrolide compound produced by several species of Streptomyces.[1] Its classification as a polyene macrolide suggests potential antifungal or other therapeutic activities, making it a molecule of interest for further investigation.[2][3] Accurate quantification of drug concentrations in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.[4][5]

Polyene macrolides as a class are known for their challenging pharmacokinetic properties, including poor gastrointestinal absorption and extensive tissue distribution.[2][6][7] This often results in low plasma concentrations, necessitating a highly sensitive and specific analytical method. LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode is the gold standard for such applications, offering unparalleled selectivity and sensitivity for quantifying small molecules in complex biological matrices.[8] This application note provides a comprehensive, step-by-step protocol for the quantification of Strevertene A in human plasma, designed to meet the rigorous standards of bioanalytical method validation.

Method Overview: A Three-Pillar Approach to Quantification

The successful quantification of Strevertene A in plasma relies on three key experimental stages: efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection. The interplay of these stages is crucial for achieving the required accuracy and precision.

Figure 1: Overall workflow for the LC-MS/MS quantification of Strevertene A in plasma.

Experimental Protocols

Materials and Reagents

-

Strevertene A reference standard (purity >98%)

-

Roxithromycin (Internal Standard, purity >98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Strevertene A Stock Solution (1 mg/mL): Accurately weigh and dissolve Strevertene A in methanol.

-

Roxithromycin (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Roxithromycin in methanol.

-